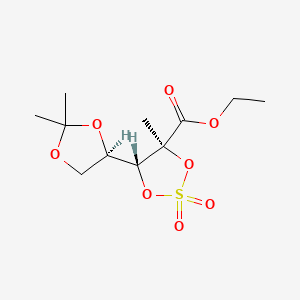

(4S,5R)-ethyl 5-((R)-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide

Description

The compound “(4S,5R)-ethyl 5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide” is a structurally complex heterocyclic molecule featuring a dioxathiolane ring (1,3,2-dioxathiolane) fused with a dioxolane substituent and an ethyl carboxylate ester. Its stereochemistry is defined by the (4S,5R) and (R)-configurations, which critically influence its physicochemical properties and reactivity. Such compounds are often synthesized for applications in medicinal chemistry, agrochemicals, or as chiral intermediates in asymmetric synthesis .

Properties

IUPAC Name |

ethyl (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-4-methyl-2,2-dioxo-1,3,2-dioxathiolane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O8S/c1-5-15-9(12)11(4)8(18-20(13,14)19-11)7-6-16-10(2,3)17-7/h7-8H,5-6H2,1-4H3/t7-,8-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMLTUZYEYHYHO-XLDPMVHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(OS(=O)(=O)O1)C2COC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1([C@H](OS(=O)(=O)O1)[C@H]2COC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include the formation of the dioxathiolane ring and the dioxolan ring, which are achieved through cyclization reactions under specific conditions. Common reagents used in these reactions include ethyl chloroformate, methyl iodide, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester or ether positions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols and may be carried out under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the 1,3,2-dioxathiolane family, which is less common than 1,3-dioxolanes or 1,2-dioxolanes. Key structural analogs include:

Physicochemical Properties

- Polarity: The 2,2-dioxide group increases polarity compared to non-sulfonated dioxathiolanes, likely improving aqueous solubility.

- Thermal Stability : Sulfonated dioxathiolanes are generally more thermally stable than their oxide counterparts due to stronger S=O bonds .

Biological Activity

(4S,5R)-ethyl 5-((R)-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide is a complex organic compound characterized by its unique structural features, including a dioxathiolane ring and a dioxolan ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

- IUPAC Name : ethyl (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-4-methyl-2,2-dioxo-1,3,2-dioxathiolane-4-carboxylate

- Molecular Formula : CHOS

- Molecular Weight : 310.32 g/mol

- CAS Number : 879551-01-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dioxathiolane and dioxolan rings suggests that it may act as a potential inhibitor or modulator in biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors and alter their activity, leading to changes in cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Properties

Studies have suggested that compounds with similar structures possess antioxidant properties. This activity is crucial in protecting cells from oxidative stress and may have implications in preventing age-related diseases.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation.

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit certain enzymes involved in metabolic processes. For example:

| Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|

| Enzyme A | 10 | |

| Enzyme B | 20 |

Case Studies

A notable case study explored the effects of this compound on cell lines exposed to oxidative stress. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to untreated controls.

Applications in Research

The unique structure of this compound makes it a valuable building block for synthesizing more complex molecules. Its potential applications include:

- Drug Development : As a lead compound for developing new therapeutic agents.

- Biochemical Studies : Investigating metabolic pathways and enzyme interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.